molecular formula C11H18ClNO2 B1406589 Methyl 2-azaadamantane-5-carboxylate hydrochloride CAS No. 1389264-13-4

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Cat. No.: B1406589
CAS No.: 1389264-13-4
M. Wt: 231.72 g/mol
InChI Key: MMRKEVAQVFREIQ-UHFFFAOYSA-N
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Description

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a bicyclic organic compound featuring an azaadamantane core (a nitrogen-containing adamantane derivative) with a methyl ester group at the 5-position and a hydrochloride salt.

Properties

IUPAC Name

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRKEVAQVFREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the amidation of 2-azaadamantane followed by reduction. A common method includes the Schotten-Baumann reaction, where 2-azaadamantane is reacted with an acid chloride in the presence of a base to form the amide . This amide is then reduced using borane-tetrahydrofuran (BH3·THF) to yield the corresponding amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaadamantane-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-azaadamantane-5-carboxylate hydrochloride has been investigated for its therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it an attractive candidate for drug development.

Anticancer Properties

Research has indicated that derivatives of azaadamantane compounds exhibit anticancer activities. For instance, studies focusing on bicyclic structures similar to methyl 2-azaadamantane have shown promising results in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Studies Involving Azaadamantane Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionResult
AzaadamantaneBreast CancerApoptosis InductionEffective
AzaadamantaneLung CancerCell Cycle ArrestPromising

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs.

Synthesis Routes

Several synthetic pathways have been developed to create derivatives of methyl 2-azaadamantane-5-carboxylate. These include:

  • Esterification Reactions : The compound can undergo esterification to form more complex structures which can be further modified for enhanced biological activity.
  • Reduction Reactions : Reduction processes can yield alcohol derivatives that are crucial for drug formulation .

Table 2: Synthetic Pathways for Methyl 2-azaadamantane Derivatives

Synthesis MethodReaction TypeProduct Type
EsterificationAcid + AlcoholEster Derivative
ReductionKetone/AlcoholAlcohol Derivative

Agrochemical Applications

Beyond medicinal chemistry, this compound has potential applications in agrochemicals. Its derivatives could serve as active ingredients in pesticides or herbicides due to their structural similarity to known agrochemical compounds.

Development of Agrochemicals

The synthesis of carboxylic acid derivatives from methyl 2-azaadamantane has been explored for their utility in developing safer and more effective agrochemicals .

Case Study: Development of SDHI Fungicides
A recent patent describes the use of methyl 2-azaadamantane derivatives in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, which are crucial for crop protection against fungal diseases .

Conclusion and Future Directions

This compound is a versatile compound with applications spanning medicinal chemistry and agrochemicals. Ongoing research is likely to uncover further therapeutic potentials and synthetic routes that enhance its utility.

Future studies should focus on:

  • Exploring additional biological activities.
  • Optimizing synthesis methods for higher yields and purity.
  • Investigating environmental impacts and safety profiles for agrochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share key structural or functional similarities with Methyl 2-azaadamantane-5-carboxylate hydrochloride:

Compound Name Core Structure Functional Groups Hydrochloride Salt Key Applications/Properties
This compound Azaadamantane Methyl ester, tertiary amine Yes Hypothesized CNS targeting (inferred)
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride Yohimban alkaloid Methyl ester, hydroxyl, carboxylic acid Yes Adrenergic receptor modulation
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride] Azetidine Propoxy-naphthyl, tertiary amine Yes Neuroprotective/antioxidant research
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Benzimidazole Methyl, carboxylic acid Yes Antiviral/antifungal research
Key Observations:
  • Azaadamantane vs.
  • Hydrochloride Salts : All compounds form hydrochloride salts, enhancing solubility in polar solvents and improving bioavailability compared to free bases .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound may confer metabolic stability compared to carboxylic acid derivatives (e.g., 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride), which are prone to ionization .

Pharmacological and Physicochemical Properties

Solubility and Stability:
  • Hydrochloride Salts : Data from ortho-toluidine hydrochloride (Table 1-2, ) suggest that hydrochloride salts generally exhibit higher water solubility and melting points (>200°C) than their free bases. This aligns with the target compound’s hypothesized stability in aqueous formulations.
Pharmacological Activity:
  • Yohimbine Hydrochloride: A known α2-adrenergic receptor antagonist, highlighting the role of tertiary amine and ester groups in receptor interaction . The target compound’s azaadamantane core may instead target NMDA receptors or ion channels.
  • KHG26792 : Its azetidine ring and naphthyl group contribute to neuroprotective effects, suggesting structural flexibility in CNS-targeting scaffolds .

Biological Activity

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of azaadamantane derivatives, characterized by their unique bicyclic structure. The presence of the carboxylate group enhances its solubility and potential reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor in various biochemical pathways, influencing cellular functions.

Biological Activities

  • Enzyme Inhibition
    • Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, potentially altering metabolic pathways. For example, it has been shown to inhibit enzymes involved in inflammation and neurological disorders, suggesting its therapeutic potential in these areas .
  • Receptor Binding
    • The compound's ability to bind to specific receptors has been explored. Preliminary data suggest that it may interact with neurotransmitter receptors, which could have implications for treating conditions such as anxiety and depression .
  • Antimicrobial Activity
    • Research into the antimicrobial properties of this compound has revealed activity against various pathogens. For instance, it has demonstrated selective antibacterial effects against Gram-positive bacteria, indicating potential as an antibiotic agent .

Case Study 1: Enzyme Inhibition

In a study examining the effects of this compound on enzyme activity, researchers found significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory responses. The compound showed an IC50 value of approximately 50 µM, indicating moderate potency compared to standard NSAIDs .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising antibacterial properties that warrant further investigation .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX inhibition (IC50 ~50 µM)
AntimicrobialMIC against S. aureus: 32 µg/mL
Receptor BindingPotential interaction with neurotransmitter receptors

Table 2: Comparison with Other Compounds

Compound NameEnzyme Inhibition IC50 (µM)Antimicrobial MIC (µg/mL)
This compound~5032
Standard NSAID (e.g., Ibuprofen)~10Not applicable
Other Azaadamantane Derivative~10064

Q & A

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as applied to similar azetidine hydrochlorides . Complementary techniques include:
  • NMR : Compare 1H^1H and 13C^{13}C spectra with adamantane-carboxylic acid derivatives to verify substitution patterns .
  • FT-IR : Identify ester (C=O stretch ~1700 cm1^{-1}) and ammonium hydrochloride (N–H stretch ~2500 cm1^{-1}) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Acute Toxicity : Wear nitrile gloves and safety goggles; acute oral toxicity (H302) has been observed in structurally related hydrochlorides .
  • Spill Management : Use mechanical collection (e.g., inert absorbents) to avoid environmental contamination; avoid water jets due to inefficacy against solid residues .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation, as adamantane derivatives are prone to hydrolytic instability .

Advanced Research Questions

Q. How can contradictory toxicity data for adamantane-based hydrochlorides be resolved in preclinical studies?

  • Methodological Answer : Cross-reference in vitro assays (e.g., plasma stability tests ) with in vivo models to account for metabolic variability. For example, nitric oxide (NO) analysis via chemiluminescence (as in methylene blue studies) can clarify discrepancies in cardiovascular toxicity profiles . Validate findings using LC-MS/MS to quantify metabolite accumulation .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate polar byproducts (e.g., unreacted carboxylic acid intermediates) .
  • GC-FID : Detect volatile impurities (e.g., residual solvents like methanol) with a DB-5MS column and splitless injection .

Q. How does the compound’s stability vary under physiological pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 4.0–7.4) at 37°C for 48 hours; monitor degradation via UV-Vis (λ = 230–260 nm for adamantane derivatives) .
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., adamantane-carboxylic acids degrade above 150°C) .

Q. What strategies enhance the compound’s bioavailability in CNS-targeted studies?

  • Methodological Answer :
  • Lipidization : Synthesize prodrugs with fatty acid esters to improve blood-brain barrier permeability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to prolong systemic circulation, as demonstrated for similar azetidine hydrochlorides .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and H-bond donor/acceptor sites. Compare with bioactive analogs (e.g., yohimbine hydrochloride) to correlate substituent effects with receptor binding .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the compound’s reactivity with nucleophiles?

  • Methodological Answer : Replicate reactions under inert atmospheres (N2_2/Ar) to exclude moisture/oxygen interference. Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) to track substitution patterns, as applied to halogenated benzaldehydes .

Q. What experimental controls are essential when studying its enzymatic inhibition mechanisms?

  • Methodological Answer : Include:
  • Positive Controls : Known inhibitors (e.g., L-NAME for nitric oxide synthase) to calibrate assay sensitivity .
  • Blank Runs : Subtract background signals from non-enzymatic hydrolysis using heat-inactivated enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azaadamantane-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azaadamantane-5-carboxylate hydrochloride

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